phenyl N-(oxetan-3-yl)carbamate
Description
Phenyl N-(oxetan-3-yl)carbamate is a chemical compound that features a phenyl group attached to a carbamate moiety, which is further linked to an oxetane ring
Properties
IUPAC Name |
phenyl N-(oxetan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(11-8-6-13-7-8)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQLCXRRFVMFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(oxetan-3-yl)carbamate typically involves the reaction of oxetane derivatives with phenyl isocyanate. One common method is the reaction of oxetan-3-ol with phenyl isocyanate under mild conditions to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of phenyl N-(oxetan-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(oxetan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted carbamates .
Scientific Research Applications
Phenyl N-(oxetan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl N-(oxetan-3-yl)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl N-(oxetan-3-yl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(azetidin-3-yl)carbamate: This compound features an azetidine ring instead of an oxetane ring. It has different reactivity and biological properties.
Phenyl N-(tetrahydrofuran-3-yl)carbamate: This compound contains a tetrahydrofuran ring, which also influences its chemical and biological behavior.
Phenyl N-(pyrrolidin-3-yl)carbamate: This compound has a pyrrolidine ring and exhibits distinct properties compared to oxetane derivatives.
Phenyl N-(oxetan-3-yl)carbamate is unique due to the presence of the oxetane ring, which imparts specific reactivity and stability characteristics. The oxetane ring is known for its strain and ability to undergo ring-opening reactions, making it a valuable scaffold in medicinal chemistry .
Biological Activity
Phenyl N-(oxetan-3-yl)carbamate, a compound characterized by its unique oxetane ring structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, focusing on enzyme inhibition, antimicrobial effects, and its role as a pharmaceutical intermediate.
Chemical Structure and Properties
The chemical structure of phenyl N-(oxetan-3-yl)carbamate can be represented as follows:
This compound features an oxetane ring, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
The mechanism of action of phenyl N-(oxetan-3-yl)carbamate involves its interaction with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with enzymes or receptors. This interaction can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
1. Enzyme Inhibition
Research indicates that phenyl N-(oxetan-3-yl)carbamate exhibits significant enzyme inhibition properties. It has been studied as a potential inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of lipid signaling molecules. In vitro studies have shown that derivatives of this compound can inhibit NAAA with an IC50 value as low as 0.42 μM, indicating potent activity .
Table 1: Inhibitory Potencies of Phenyl N-(oxetan-3-yl)carbamate Derivatives
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Phenyl N-(oxetan-3-yl)carbamate | NAAA | 0.42 |
| (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide | NAAA | 0.42 |
This inhibition prevents the hydrolysis of fatty acid ethanolamides (FAEs), which are important for various physiological processes including inflammation and pain modulation .
2. Antimicrobial Properties
Phenyl N-(oxetan-3-yl)carbamate has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed mechanisms and efficacy data are still under exploration. The exact pathways through which it exerts antimicrobial effects remain to be fully elucidated.
Case Study 1: Enzyme Inhibition in Inflammatory Models
In a study examining the effects of phenyl N-(oxetan-3-yl)carbamate on inflammatory responses, researchers demonstrated that the compound significantly reduced tissue reactions to pro-inflammatory stimuli in rodent models. The administration of this compound led to decreased levels of inflammatory markers, suggesting its potential utility in treating conditions characterized by excessive inflammation .
Case Study 2: Antitumor Activity
Although primarily studied for its enzyme inhibition properties, there is emerging evidence that compounds related to phenyl N-(oxetan-3-yl)carbamate may possess antitumor activity. Research focusing on structurally similar carbamates has shown promising results in inhibiting cancer cell proliferation, particularly in models of acute myeloid leukemia . Further investigations are needed to determine whether phenyl N-(oxetan-3-yl)carbamate shares these antitumor properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
